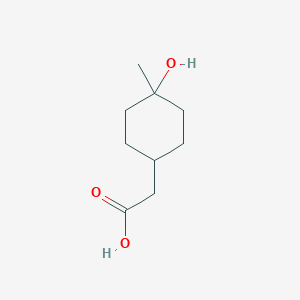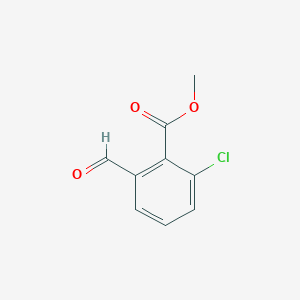
Methyl 2-chloro-6-formyl-benzoate
概要
説明
“Methyl 2-chloro-6-formyl-benzoate” is a chemical compound that contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .
Synthesis Analysis
“Methyl 2-chloro-6-formyl-benzoate” can be synthesized from 2-chlorobenzoyl chloride . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-6-formyl-benzoate” includes 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde . It contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
“Methyl 2-chloro-6-formyl-benzoate” can undergo various chemical reactions. For instance, it can be used in the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-formyl-benzoate” is an ester . More specific physical and chemical properties were not found in the retrieved sources.科学的研究の応用
Bioactive Precursor in Organic Synthesis
Methyl 2-chloro-6-formyl-benzoate is recognized as a bioactive precursor in organic synthesis. It exhibits a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Due to these characteristics, it serves as a significant structure and an excellent precursor for developing new bioactive molecules. Its versatility in synthesis makes it a valuable raw material for preparing medical products (Farooq & Ngaini, 2019).
Antimicrobial Activity and Corrosion Inhibition
Studies have shown that derivatives of methyl 2-chloro-6-formyl-benzoate, such as Schiff base ligands, possess antimicrobial activities against both gram-positive and gram-negative bacteria. Furthermore, these compounds demonstrate significant corrosion inhibition properties on mild steel in acidic solutions, suggesting potential applications in industrial settings (Pandiarajan et al., 2020).
Reduction of Carboxylic Acids
Research also includes the reduction of carboxylic acids using samarium diiodide-base systems, where derivatives of benzoic acid, including those with formyl groups, are reduced to corresponding alcohol or amine derivatives. This highlights its role in the novel reduction methodologies in organic chemistry (Kamochi & Kudo, 1992).
Intermediate in Synthesis of Natural Products
Methyl 2-chloro-6-formyl-benzoate serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with various biological activities. The synthesis process and the optimization of reaction conditions demonstrate its significance in the production of complex natural products (Lou Hong-xiang, 2012).
Application in X-Ray and Ab Initio Studies
The compound's derivatives have been utilized in X-ray diffraction and ab initio studies to understand the aromatic character and stability of various molecular systems. Such studies are crucial for advancing knowledge in fields like medicinal chemistry and material science (Cyrański et al., 2001).
Use in Photoreactivity Studies
Research into the photoreactivity of benzophenone derivatives, which include methyl 2-chloro-6-formyl-benzoate structures, provides insights into the reaction mechanisms and stability of these compounds under light exposure. This is particularly relevant in the development of photoactive materials and drugs (Fukushima et al., 1998).
Safety And Hazards
While specific safety and hazard information for “Methyl 2-chloro-6-formyl-benzoate” was not found, it’s important to handle all chemicals with care and follow safety protocols. For example, Methyl benzoate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .
将来の方向性
The future directions of “Methyl 2-chloro-6-formyl-benzoate” could involve its use in the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates . Additionally, in the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative .
特性
IUPAC Name |
methyl 2-chloro-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBUSMVAQUKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-formyl-benzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


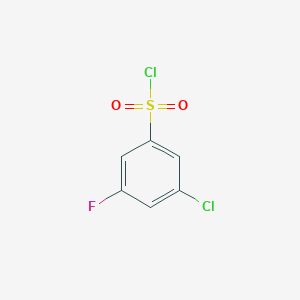
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
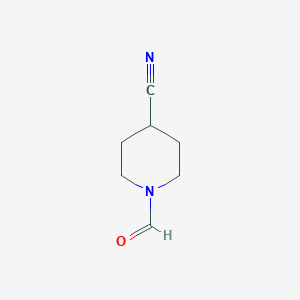
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)
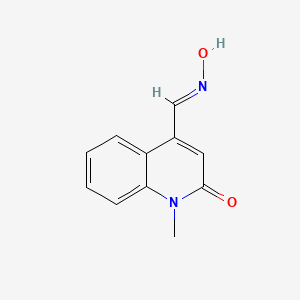
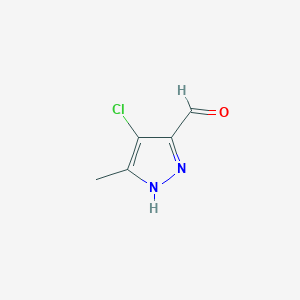
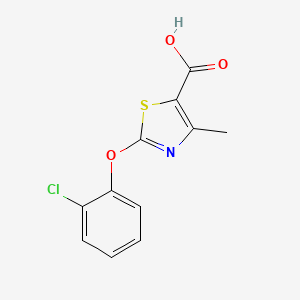
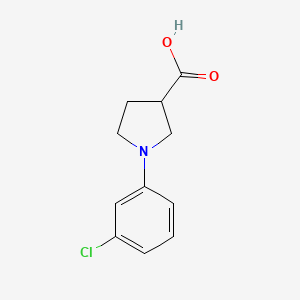
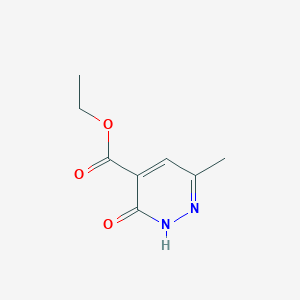
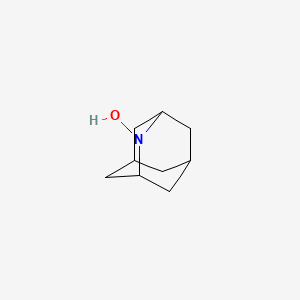
![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
